N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine is a complex organic compound featuring a tetrazole ring, a cyclopentyl group, and a cyclohexanamine moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions . The cyclopentyl group can be introduced via a Grignard reaction, while the cyclohexanamine moiety can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Methyl-1-(1-Phenyl-1H-tetrazol-5-yl)cyclohexanamin
- 1,1,1-Trifluoro-N-Phenyl-N-(1H-tetrazol-5-ylmethyl)methansulfonamid
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamid
Einzigartigkeit
N-[1-(1-Phenyl-1H-tetrazol-5-yl)cyclopentyl]cyclohexanamin ist aufgrund seiner Kombination aus einem Tetrazolring mit Cyclopentyl- und Cyclohexanamingruppen einzigartig. Diese strukturelle Anordnung bietet einzigartige chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht häufig vorkommen. Das Vorhandensein des Tetrazolrings erhöht seine Stabilität und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C18H25N5 |
---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]cyclohexanamine |
InChI |
InChI=1S/C18H25N5/c1-3-9-15(10-4-1)19-18(13-7-8-14-18)17-20-21-22-23(17)16-11-5-2-6-12-16/h2,5-6,11-12,15,19H,1,3-4,7-10,13-14H2 |
InChI-Schlüssel |
ZAPZVRDLLPDQPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2(CCCC2)C3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.